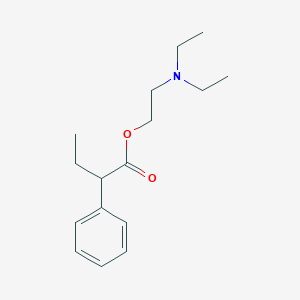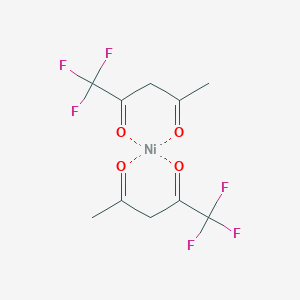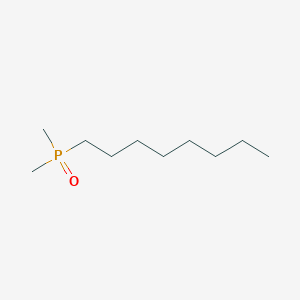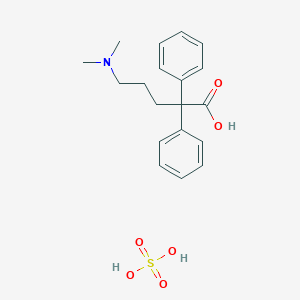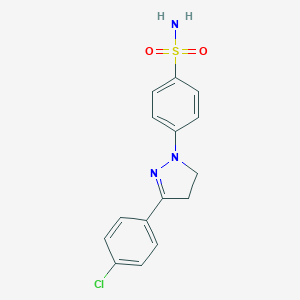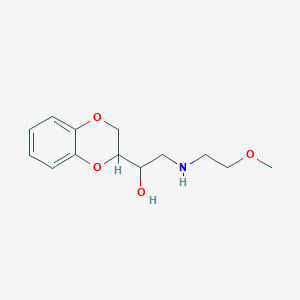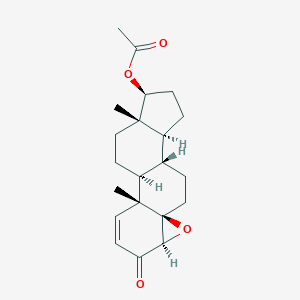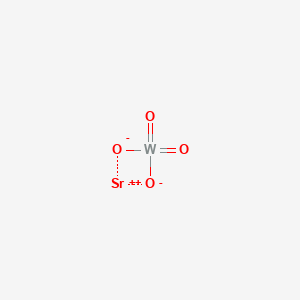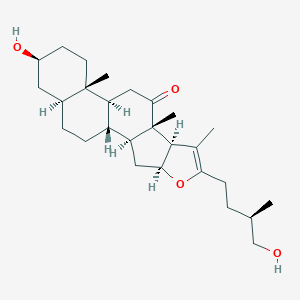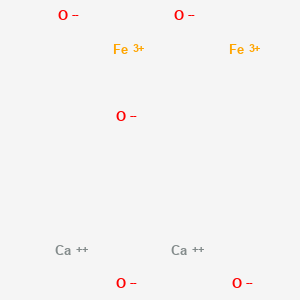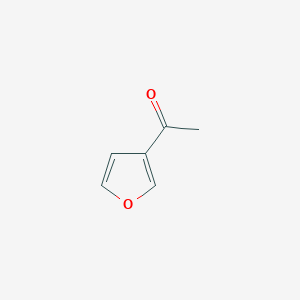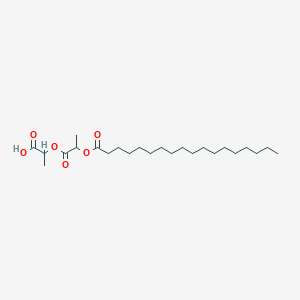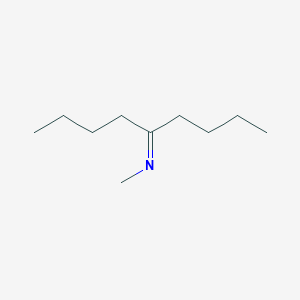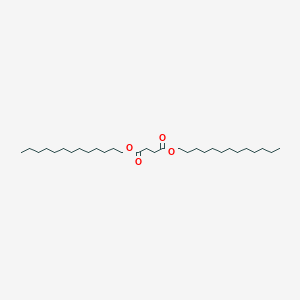
Ditridecyl succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ditridecyl succinate (DTS) is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. It is a white powder that is soluble in organic solvents and is used as a plasticizer in the manufacture of PVC products. DTS is also used as a lubricant additive and a corrosion inhibitor in the automotive industry. In recent years, DTS has been studied extensively for its potential applications in various fields of scientific research.
Wirkmechanismus
Ditridecyl succinate is believed to work by interacting with the lipid membranes of cells. It has been shown to increase the fluidity of lipid membranes, which can lead to changes in cell signaling and gene expression. Ditridecyl succinate has also been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular metabolism.
Biochemische Und Physiologische Effekte
Ditridecyl succinate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of certain genes and proteins, which can lead to changes in cellular function. Ditridecyl succinate has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. In addition, Ditridecyl succinate has been shown to have antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Ditridecyl succinate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, making it readily available for research purposes. Ditridecyl succinate is also stable and has a long shelf life, which makes it easy to store and transport. However, Ditridecyl succinate has some limitations for use in laboratory experiments. It is not water-soluble, which can make it difficult to work with in certain applications. In addition, Ditridecyl succinate has not been extensively studied for its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on Ditridecyl succinate. One area of interest is the potential use of Ditridecyl succinate in the treatment of inflammatory diseases. Another area of interest is the potential use of Ditridecyl succinate as a surfactant in the manufacture of nanoparticles. Additionally, Ditridecyl succinate may have potential applications in the field of biomedicine, such as drug delivery and tissue engineering. Further research is needed to fully understand the potential applications of Ditridecyl succinate in these areas.
Synthesemethoden
Ditridecyl succinate is synthesized by the reaction of succinic acid with tridecyl alcohol. The reaction is catalyzed by a strong acid, such as sulfuric acid or phosphoric acid. The resulting product is purified by distillation and recrystallization to obtain pure Ditridecyl succinate.
Wissenschaftliche Forschungsanwendungen
Ditridecyl succinate has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit excellent properties as a surfactant, emulsifier, and dispersant. Ditridecyl succinate has also been used as a lubricant additive in the automotive industry due to its excellent lubricating properties. In addition, Ditridecyl succinate has been studied for its potential applications in the field of biomedicine.
Eigenschaften
CAS-Nummer |
10595-83-2 |
|---|---|
Produktname |
Ditridecyl succinate |
Molekularformel |
C30H58O4 |
Molekulargewicht |
482.8 g/mol |
IUPAC-Name |
ditridecyl butanedioate |
InChI |
InChI=1S/C30H58O4/c1-3-5-7-9-11-13-15-17-19-21-23-27-33-29(31)25-26-30(32)34-28-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |
InChI-Schlüssel |
UTLUBBFIVPRZFF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCCCCCCC |
Andere CAS-Nummern |
10595-83-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



